![molecular formula C17H15ClN2O5 B404797 Propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B404797.png)
Propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate is a synthetic organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a chloro and nitro group on the benzoyl moiety, which imparts unique chemical properties. It is primarily used in research and industrial applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate typically involves the following steps:
Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 4-chloro-3-nitrobenzoic acid.
Amidation: The nitro compound is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form 4-(4-Chloro-3-nitro-benzoylamino)-benzoic acid.
Esterification: Finally, the carboxylic acid group is esterified with propanol using a catalyst like sulfuric acid or p-toluenesulfonic acid to produce the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: for nitration and amidation steps.
Purification techniques: such as recrystallization or chromatography to isolate the intermediate and final products.
Quality control measures: to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol using acidic or basic conditions.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Sulfuric acid, p-toluenesulfonic acid, palladium on carbon.
Major Products Formed
Reduction: 4-(4-Chloro-3-amino-benzoylamino)-benzoic acid propyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(4-Chloro-3-nitro-benzoylamino)-benzoic acid and propanol.
Aplicaciones Científicas De Investigación
Propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate is not fully understood, but it is believed to involve:
Molecular targets: Interaction with specific enzymes or receptors in biological systems.
Pathways involved: Modulation of signaling pathways related to cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-nitrobenzoic acid: A precursor in the synthesis of the ester.
4-(4-Chloro-3-nitro-benzoylamino)-benzoic acid: The carboxylic acid counterpart of the ester.
4-Chloro-3-nitrobenzoyl chloride: An intermediate used in the synthesis of various derivatives.
Uniqueness
Propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its ester functionality allows for further chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C17H15ClN2O5 |
|---|---|
Peso molecular |
362.8g/mol |
Nombre IUPAC |
propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H15ClN2O5/c1-2-9-25-17(22)11-3-6-13(7-4-11)19-16(21)12-5-8-14(18)15(10-12)20(23)24/h3-8,10H,2,9H2,1H3,(H,19,21) |
Clave InChI |
SERSSRLARBTTES-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canónico |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[(2-Thienylcarbonyl)oxy]phenoxy}phenyl 2-thiophenecarboxylate](/img/structure/B404714.png)
![N-(5-chloro-2-methoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404715.png)
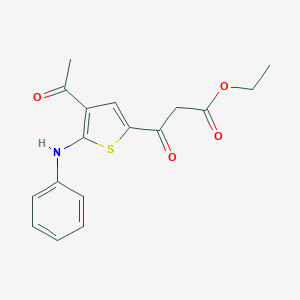
![2-[(4-Chlorobenzylidene)amino]-4,5-diphenyl-3-furonitrile](/img/structure/B404721.png)
![N-{3-[4-(acetylamino)phenoxy]-5-nitrophenyl}benzamide](/img/structure/B404722.png)
![2-{4-[4-(5-carboxy-1,3-dioxoisoindol-2-yl)benzenesulfonyl]phenyl}-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B404723.png)
![(E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B404725.png)
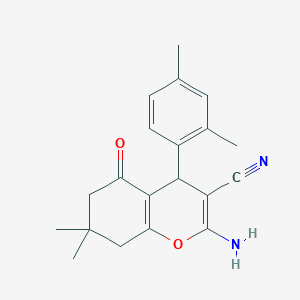
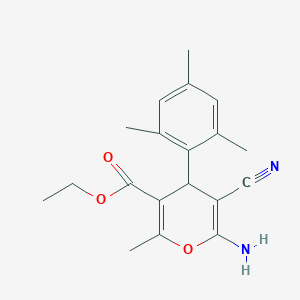
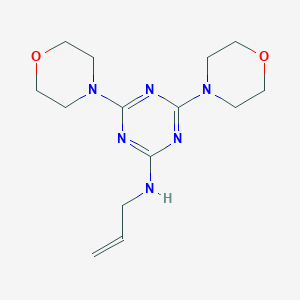
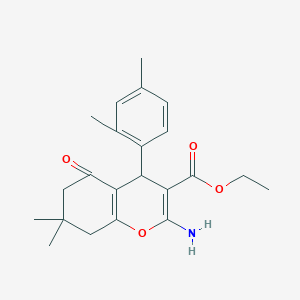
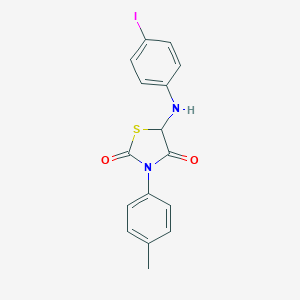
![2-[(6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B404734.png)
![[4-[(Z)-[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate](/img/structure/B404737.png)
